N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
This compound features a 1,2-dihydroquinazolin-2-one core linked via an acetamide group to a 5-chloro-2,4-dimethoxyphenyl substituent. The quinazolinone scaffold is known for diverse pharmacological activities, including anticonvulsant, anticancer, and receptor modulation.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-20-13-21(32-2)18(12-17(20)25)26-22(29)14-28-19-11-7-6-10-16(19)23(27-24(28)30)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBCSGZUSITJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound that belongs to a class of quinazoline derivatives. These compounds have garnered attention for their diverse biological activities, including anti-cancer, anti-diabetic, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₅ClN₂O₄
- Molecular Weight : 328.74 g/mol
- CAS Number : 16715-80-3
Quinazoline derivatives often exert their biological effects through interactions with specific enzymes and receptors. The compound under discussion is noted for its ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption in the intestines, making it a candidate for managing diabetes .
1. Antidiabetic Activity
Recent studies have demonstrated that this compound exhibits significant α-glucosidase inhibitory activity. The compound showed an IC₅₀ value in the range of 14.4 ± 0.2 to >750 µM, indicating potent activity compared to standard drugs like acarbose . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme.
| Compound | IC₅₀ (µM) | Comparison |
|---|---|---|
| This compound | 14.4 ± 0.2 | More potent than acarbose (IC₅₀ = 750 µM) |
| Acarbose | 750 | Standard antidiabetic drug |
2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to inhibit receptor tyrosine kinase (RTK) pathways involved in tumor growth and angiogenesis. In vitro studies have shown that derivatives of quinazoline can selectively inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which is crucial for tumor angiogenesis . This suggests that the compound could be developed as a targeted cancer therapy.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on α-glucosidase Inhibition : A series of quinazoline derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase. Compounds with similar structures exhibited varying degrees of inhibition, reinforcing the potential of this compound as an effective antidiabetic agent .
- Anticancer Evaluation : Research on quinazoline-based multikinase inhibitors has highlighted their role in treating various cancers by targeting RTK pathways. The findings indicate that modifications to the quinazoline core can enhance selectivity and potency against cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Target Compound : 1,2-Dihydroquinazolin-2-one core.
Key Analogs :
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Retains the quinazolinone core but replaces the phenyl group with a 2,4-dichlorophenylmethyl moiety.
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Replaces quinazolinone with an oxadiazolidinone ring, altering electronic properties and stability. The oxadiazole core may enhance metabolic resistance compared to quinazolinone .
Table 1: Core Heterocycle Comparison
Substituent Variations and Pharmacological Impact
Aryl Group Modifications
- Target Compound : 5-Chloro-2,4-dimethoxyphenyl.
- Methoxy groups improve solubility via hydrogen bonding, while chlorine enhances lipophilicity and steric bulk.
- PNU-120596 (): N-(5-Chloro-2,4-dimethoxyphenyl)-urea derivative.
- Benzothiazole Derivatives (): Trifluoromethylbenzothiazole with chlorophenyl/methoxyphenyl acetamides.
Table 2: Substituent Effects on Activity
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?
Answer:
The synthesis typically involves multi-step pathways, including:
- Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., ethanol/HCl) to form the 1,2-dihydroquinazolin-2-one scaffold .
- Acetamide Coupling : Reaction of the quinazolinone intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) .
- Critical Conditions : Temperature control (60–80°C for coupling), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric optimization (1:1.2 molar ratio for amine-chloroacetyl reactions) to maximize yields (typically 60–75%) .
Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ 7.2–8.1 ppm for aromatic protons, δ 4.5–5.0 ppm for acetamide CH₂) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced: How can researchers resolve contradictory data on the biological activity of quinazolinone-acetamide derivatives in enzymatic assays?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assay Protocols : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., IC₅₀ values from ’s table) to identify critical substituents. For example, chloro-substituted phenyl groups enhance kinase inhibition, while methoxy groups may reduce solubility and bioavailability .
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent trends and rule out false positives from aggregation or solvent effects .
Basic: What spectroscopic and chromatographic techniques are essential for purity assessment of this compound?
Answer:
- HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (5–95% over 20 min) to detect impurities (<0.5% area) and confirm retention time consistency .
- TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane, 3:7 v/v) during synthesis; target Rf = 0.5–0.6 for the product .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values to confirm purity .
Advanced: How can computational methods predict the binding mode of this compound to biological targets like cyclooxygenase (COX) enzymes?
Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger Suite) to model interactions between the quinazolinone core and COX-2’s hydrophobic pocket (PDB ID: 5KIR). Key interactions include hydrogen bonds with Arg120 and π-π stacking with Tyr385 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) <2.0 Å for ligand-protein complexes .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Degrades <5% at 25°C over 6 months in dark, anhydrous conditions (DSC shows decomposition onset at 180°C) .
- Photolytic Sensitivity : Store in amber vials; UV-Vis spectra show λmax shifts (>10 nm) after 48-hr light exposure, indicating photo-degradation .
- Solution Stability : Stable in DMSO for 30 days at −20°C (HPLC confirms <2% degradation); avoid aqueous buffers (pH >7) due to hydrolysis of the acetamide bond .
Advanced: How do substituent variations on the phenyl ring (e.g., chloro vs. methoxy groups) influence pharmacokinetic properties?
Answer:
- Lipophilicity (LogP) : Chloro groups increase LogP (e.g., +0.5 vs. methoxy), enhancing membrane permeability but reducing aqueous solubility (measured via shake-flask method) .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min for chloro derivatives vs. 28 min for methoxy analogs, likely due to reduced CYP3A4-mediated oxidation .
- Plasma Protein Binding (PPB) : Chloro substitution increases PPB (95% vs. 88% for methoxy), impacting free drug concentration .
Basic: What safety precautions are required during handling and disposal of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
